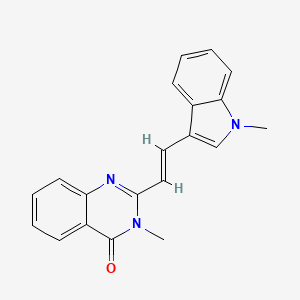![molecular formula C25H18BrNO3 B3905403 6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B3905403.png)
6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
描述
6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom, a methoxyphenyl group, and a dihydroquinolinone core.
准备方法
The synthesis of 6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the type of reaction. For example, oxidation yields quinones, while reduction results in saturated compounds.
科学研究应用
6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases . The compound may also inhibit angiogenesis, thereby preventing the formation of new blood vessels that supply tumors.
相似化合物的比较
Similar compounds to 6-BROMO-3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE include other chalcone derivatives and flavonoids. These compounds share structural similarities, such as the presence of aromatic rings and conjugated systems. the unique combination of functional groups in this compound imparts distinct chemical and biological properties .
属性
IUPAC Name |
6-bromo-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO3/c1-30-19-11-7-16(8-12-19)9-14-22(28)24-23(17-5-3-2-4-6-17)20-15-18(26)10-13-21(20)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOYXOLOAAEANT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905322.png)

![2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905337.png)
![2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905349.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}quinoline](/img/structure/B3905371.png)
![3-(2-hydroxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905372.png)
![3-Thiophen-2-yl-5-[1-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B3905373.png)
![3-(3-METHOXYPHENYL)-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3905380.png)
![3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905384.png)
![6-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3905391.png)
![2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905395.png)
![1-[(2-methylphenoxy)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3905407.png)
![2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B3905412.png)
